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Compound Name: 4-Bromobenzo[d]thiazol-2(3H)-one

Cat. No.: B1602174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzothiazolone core, a privileged scaffold in medicinal chemistry, has garnered significant

attention for its diverse pharmacological activities. The introduction of bromine atoms to this

heterocyclic system has been shown to modulate and, in many cases, enhance its biological

profile. This technical guide provides an in-depth overview of the current understanding of the

biological activities of brominated benzothiazolones, with a focus on their anticancer,

antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a

comprehensive resource, presenting quantitative data, detailed experimental methodologies,

and elucidation of the underlying signaling pathways.

Anticancer Activities
Brominated benzothiazolones have demonstrated notable cytotoxic and antiproliferative effects

against a variety of cancer cell lines. The substitution pattern and position of the bromine

atom(s) on the benzothiazole ring, as well as the nature of other substituents, play a crucial

role in determining the potency and selectivity of these compounds.

Quantitative Anticancer Data
The anticancer efficacy of several brominated benzothiazolone derivatives has been quantified

using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these
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findings is presented in the table below.

Compound
ID/Description

Cancer Cell Line IC50 (µM) Reference

Morpholine based

thiourea

bromobenzothiazole

MCF-7 (Breast) 18.10 [1]

Morpholine based

thiourea

bromobenzothiazole

HeLa (Cervical) 38.85 [1]

Substituted

bromopyridine

acetamide

benzothiazole

SKRB-3 (Breast) 0.0012 [2][3]

Substituted

bromopyridine

acetamide

benzothiazole

SW620 (Colon) 0.0043 [2][3]

Substituted

bromopyridine

acetamide

benzothiazole

A549 (Lung) 0.044 [2][3]

Substituted

bromopyridine

acetamide

benzothiazole

HepG2 (Liver) 0.048 [2][3]

6-bromo-1,3-

benzothiazol-2-amine

derivative

HeLa (Cervical) 9.76 [2]

Antimicrobial Activities
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The growing threat of antimicrobial resistance has spurred the search for novel therapeutic

agents. Brominated benzothiazolones have emerged as a promising class of compounds with

significant activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of

antimicrobial agents. The table below summarizes the MIC values of various brominated

benzothiazolone derivatives against different microbial strains.
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Compound
ID/Description

Microbial Strain MIC (µg/mL) Reference

N-(6-

Bromobenzo[d]thiazol-

2-yl)-4-

fluorobenzamide

(VH05)

Staphylococcus

aureus
>200 [4]

N-(6-

Bromobenzo[d]thiazol-

2-yl)-4-

fluorobenzamide

(VH05)

Escherichia coli >200 [4]

N-(4-(substituted

benzylidene)benzo[d]t

hiazol-2-amines (3b)

Escherichia coli 3.125 [5]

N-(4-(substituted

benzylidene)benzo[d]t

hiazol-2-amines (3c)

Escherichia coli 3.125 [5]

N-(4-(substituted

benzylidene)benzo[d]t

hiazol-2-amines (3b)

Staphylococcus

aureus
6.25 [5]

N-(4-(substituted

benzylidene)benzo[d]t

hiazol-2-amines (3c)

Staphylococcus

aureus
6.25 [5]

6-bromo-2-

aminobenzothiazole

derivative

Candida albicans - [6]

Enzyme Inhibition
The mechanism of action of many biologically active compounds involves the inhibition of

specific enzymes. Brominated benzothiazolones have been investigated for their inhibitory
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effects on various enzymes, including carbonic anhydrases and cholinesterases, which are

implicated in several diseases.

Quantitative Enzyme Inhibition Data
The inhibitory potency of compounds against enzymes is often expressed as the inhibition

constant (Ki) or IC50. The following table presents available data on the enzyme inhibitory

activities of brominated benzothiazolones.

Compound
ID/Description

Enzyme Ki (µM) IC50 (µM) Reference

6-bromo-

benzothiazole-

sulfonamide

derivative

Carbonic

Anhydrase IX
- - [7]

Benzothiazolone

derivative with 5-

bromo indole

(M9)

Butyrylcholineste

rase (BChE)
- >50 [8][9]

Benzothiazolone

derivative with 5-

bromo indole

(M9)

Acetylcholinester

ase (AChE)
- >50 [8][9]

Experimental Protocols
Synthesis of 6-Bromo-1,3-benzothiazol-2-amine
A common starting material for the synthesis of various brominated benzothiazolone derivatives

is 6-bromo-1,3-benzothiazol-2-amine. A general synthetic procedure is as follows:

Starting Material: 4-bromoaniline.

Reaction: The 4-bromoaniline is reacted with potassium thiocyanate (KSCN) in the presence

of bromine (Br₂) in glacial acetic acid.[10]
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Cyclization: The intermediate undergoes oxidative cyclization to form the 2-

aminobenzothiazole ring system.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as

methanol, to yield light-yellow crystals of 6-bromo-1,3-benzothiazol-2-amine.[11]

The resulting 2-amino group can then be further modified to generate a diverse library of

derivatives.[3]

MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and proliferation. The protocol for evaluating the anticancer

activity of brominated benzothiazolones is as follows:

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g.,

5,000-10,000 cells/well) and allowed to adhere overnight.[12][13]

Compound Treatment: The cells are treated with various concentrations of the brominated

benzothiazolone derivatives (typically in a serial dilution) and incubated for a specified period

(e.g., 24, 48, or 72 hours).[12]

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plate is

incubated for 3-4 hours at 37°C.[9][13] During this time, mitochondrial dehydrogenases in

viable cells reduce the yellow MTT to purple formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as

dimethyl sulfoxide (DMSO).[13]

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a wavelength of approximately 570 nm.[9]

Data Analysis: The absorbance values are proportional to the number of viable cells. The

IC50 value is calculated as the concentration of the compound that inhibits cell growth by

50% compared to untreated control cells.

Broth Microdilution Method for MIC Determination
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The broth microdilution method is a standard procedure for determining the minimum inhibitory

concentration (MIC) of an antimicrobial agent.[14][15]

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth medium.[15]

Serial Dilution of Compounds: The brominated benzothiazolone compounds are serially

diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.[13]

Inoculation: Each well is inoculated with the standardized microbial suspension.[15]

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-

20 hours for bacteria).[14]

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits the visible growth of the microorganism.[14]

Signaling Pathways
The biological activities of brominated benzothiazolones are often mediated through their

interaction with and modulation of key intracellular signaling pathways. Understanding these

pathways is crucial for elucidating the mechanism of action and for the rational design of more

potent and selective drug candidates.

JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a

critical signaling cascade involved in immunity, cell proliferation, and apoptosis. Aberrant

activation of this pathway is implicated in various cancers and inflammatory diseases.[16]

Some benzothiazole derivatives have been shown to inhibit T-cell proliferation by targeting the

JAK3/STAT5 signaling pathway, suggesting a potential mechanism for their

immunosuppressive and anticancer effects.[17]
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Caption: Inhibition of the JAK/STAT signaling pathway by brominated benzothiazolones.

PI3K/Akt/mTOR Signaling Pathway
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The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway

is a central regulator of cell growth, survival, and metabolism. Its dysregulation is a hallmark of

many cancers.[18] Several benzothiazole derivatives have been identified as dual inhibitors of

PI3K and mTOR, leading to the suppression of cancer cell proliferation and induction of

apoptosis.[17][19]
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Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by brominated benzothiazolones.

ERK/MAPK Signaling Pathway
The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK)

pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and

survival.[20] Benzothiazole derivatives have been shown to modulate this pathway, with some

acting as inhibitors of key kinases in the cascade, such as p38α MAPK and ERK2, thereby

exerting their anticancer effects.[12][21]
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Caption: Inhibition of the ERK/MAPK signaling pathway by brominated benzothiazolones.

Conclusion
Brominated benzothiazolones represent a versatile and promising class of compounds with a

broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial,
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and enzyme-inhibitory agents warrants further investigation. The data and protocols presented

in this technical guide provide a solid foundation for researchers and drug development

professionals to explore the full therapeutic potential of this important chemical scaffold. Future

efforts should focus on the synthesis of novel derivatives with improved potency and selectivity,

as well as a more detailed elucidation of their mechanisms of action and in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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